molecular formula C15H22N4O3 B14428100 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide CAS No. 83800-50-4

4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide

Katalognummer: B14428100
CAS-Nummer: 83800-50-4
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: GWMDVPDURPDNAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes both acetamido and amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide typically involves multiple steps. One common method starts with the acylation of an amino group using acetic anhydride to form the acetamido group. The subsequent steps involve the introduction of the aminoethyl group and the formation of the benzamide structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The acetamido and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Acetamido-3-[(2-ethylbutanoyl)amino]benzoic acid
  • 4-Amino-N-(2-(diethylamino)ethyl)benzamide sulfate

Uniqueness

4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

83800-50-4

Molekularformel

C15H22N4O3

Molekulargewicht

306.36 g/mol

IUPAC-Name

4-acetamido-N-[2-[(4-amino-3-oxobutyl)amino]ethyl]benzamide

InChI

InChI=1S/C15H22N4O3/c1-11(20)19-13-4-2-12(3-5-13)15(22)18-9-8-17-7-6-14(21)10-16/h2-5,17H,6-10,16H2,1H3,(H,18,22)(H,19,20)

InChI-Schlüssel

GWMDVPDURPDNAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNCCC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.